molecular formula C7H5BrN2O2 B13328153 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B13328153
M. Wt: 229.03 g/mol
InChI Key: DMUALIZLSDHQGS-UHFFFAOYSA-N
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Description

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a pyridine ring, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a pyrido[3,2-b][1,4]oxazin-3(4H)-one precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 8-azido-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one or 8-thiocyanato-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, as a nonsteroidal mineralocorticoid antagonist, it binds to mineralocorticoid receptors, inhibiting their activity and thereby reducing the effects of aldosterone . This can lead to decreased sodium retention and blood pressure.

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can be a versatile functional group for further chemical modifications. Its potential as a nonsteroidal mineralocorticoid antagonist also sets it apart from other similar compounds.

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

8-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-2-9-7-6(4)12-3-5(11)10-7/h1-2H,3H2,(H,9,10,11)

InChI Key

DMUALIZLSDHQGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC=CC(=C2O1)Br

Origin of Product

United States

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